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Compound of Interest

Compound Name: 4-Bromo-1-phenylhexan-1-one

Cat. No.: B8066384

Get Quote

Executive Summary & Critical Disambiguation
This guide provides an in-depth technical analysis of the structural and functional differences

between the isomers of bromohexanophenone.

CRITICAL NOMENCLATURE ALERT: The term "2-bromohexanophenone" is chemically

ambiguous in commercial catalogs. It is frequently used to refer to alpha-

bromohexanophenone (2-bromo-1-phenylhexan-1-one, CAS 59774-06-0), a lachrymatory

agent and alkyl-chain substituted ketone. However, in a strict structural comparison with 4-

bromohexanophenone (ring-substituted), the true isomer is 2'-bromohexanophenone (ortho-

ring substituted).

To ensure scientific accuracy and safety, this guide primarily analyzes the Ring Isomers (Ortho

vs. Para), which represent the standard regiochemical divergence in synthesis. A specific

safety section addresses the alpha-bromo chain isomer to prevent experimental error.
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Compound
Common
Name

IUPAC Name CAS No.[1][2]
Substitution
Type

Isomer A

4-

Bromohexanoph

enone

1-(4-

bromophenyl)hex

an-1-one

7295-46-7
Para-Ring (Aryl

Halide)

Isomer B

2'-

Bromohexanoph

enone

1-(2-

bromophenyl)hex

an-1-one

N/A (Generic)
Ortho-Ring (Aryl

Halide)

Reference

Alpha-

Bromohexanoph

enone

2-bromo-1-

phenylhexan-1-

one

59774-06-0
Alpha-Chain

(Alkyl Halide)

Structural & Electronic Theory: The Ortho-Effect
The core difference between the 4- (para) and 2- (ortho) isomers lies in the Steric Inhibition of

Resonance (SIR).

4-Bromohexanophenone (Para)[3]
Geometry: The carbonyl group (

) is coplanar with the benzene ring.

Electronic Effect: Full conjugation exists between the

-system of the benzene ring and the carbonyl

-bond. The bromine atom at the para position exerts an inductive electron-withdrawing effect
(-I) but also a mesomeric electron-donating effect (+M), which is communicated through the
conjugated system.

Result: High stability and standard reactivity for aryl ketones.

2-Bromohexanophenone (Ortho)
Geometry: The bulky bromine atom at the ortho position creates a steric clash with the

carbonyl oxygen or the alkyl chain. To relieve this strain, the carbonyl group rotates out of the
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plane of the benzene ring.[3]

Electronic Effect (SIR): This rotation breaks the overlap between the benzene

-orbitals and the carbonyl

-system. The carbonyl group becomes electronically isolated (localized).

Result: The loss of conjugation raises the energy of the molecule and significantly alters its

spectroscopic signature (see Section 4).
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Figure 1: Mechanistic flow of Steric Inhibition of Resonance (SIR) distinguishing the ortho-

isomer.

Synthetic Pathways & Regiocontrol
The synthesis of these isomers typically proceeds via Friedel-Crafts Acylation. The

regioselectivity is governed by the directing effects of the bromine substituent on the benzene

ring.

Reaction Mechanism[5]
Reagents: Bromobenzene + Hexanoyl Chloride.

Catalyst: Aluminum Chloride (
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).[4][5][6][7]

Directing Group: Bromine is an Ortho/Para director (deactivating).

Selectivity: The Para (4-) isomer is the major product (>90%) due to the steric bulk of the

incoming hexanoyl electrophile interacting with the bromine atom at the ortho position. The

Ortho (2-) isomer is a minor byproduct.

Purification Logic
Because the 4-isomer is symmetric and planar, it packs efficiently into a crystal lattice, resulting

in a higher melting point. The 2-isomer, being twisted and asymmetric, resists packing and

often remains an oil.

Separation: Recrystallization from ethanol/hexanes typically yields pure 4-

bromohexanophenone, leaving the 2-isomer in the mother liquor.

Electrophilic Aromatic Substitution

Bromobenzene + Hexanoyl Chloride

AlCl3 Catalyst
(Lewis Acid Complex)

Acylium Ion Formation

4-Bromohexanophenone
(Major Product ~90%)

Sterically Favored

Para Attack

2-Bromohexanophenone
(Minor Product <10%)

Sterically Hindered

Ortho Attack
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Figure 2: Friedel-Crafts Acylation pathway showing regiochemical divergence.

Analytical Fingerprinting (Spectroscopy)
Distinguishing these isomers requires careful analysis of NMR and IR data.

Infrared Spectroscopy (IR)
The "Ortho Effect" is most visible here.

4-Bromo (Para): The carbonyl is conjugated. Conjugation lowers the bond order of

, reducing the stretching frequency.

:~1680 cm⁻¹

2-Bromo (Ortho): SIR prevents conjugation. The carbonyl behaves more like a non-

conjugated aliphatic ketone.

:~1700 cm⁻¹ (Shifted to higher wavenumber).

Proton NMR (¹H-NMR)
4-Bromo (Para): Possesses a plane of symmetry. The aromatic region shows a characteristic

AA'BB' system (often appearing as two distinct doublets) integrating to 2H each.

2-Bromo (Ortho): Asymmetric. The aromatic region shows an ABCD system (four distinct

signals) due to the lack of symmetry and the unique magnetic environment created by the

adjacent carbonyl and bromine.

Feature 4-Bromohexanophenone 2'-Bromohexanophenone

Symmetry Axis (Symmetric) Asymmetric

Aromatic NMR 2 Doublets (AA'BB') Complex Multiplet (4H)

IR (C=O) ~1680 cm⁻¹ (Conjugated) ~1700 cm⁻¹ (Non-conjugated)

Physical State Solid (MP ~60-80°C) Liquid / Low MP Solid
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Experimental Protocols
Synthesis of 4-Bromohexanophenone (Standard
Protocol)

Reagents: Bromobenzene (1.0 eq), Hexanoyl Chloride (1.1 eq),

(1.2 eq), DCM (Solvent).

Procedure:

Suspend

in dry DCM at 0°C.

Add Hexanoyl Chloride dropwise (generate acylium ion).

Add Bromobenzene dropwise, maintaining temp <5°C to control exotherm.

Reflux for 2 hours (monitor HCl evolution).

Quench: Pour onto ice/HCl mix.

Workup: Extract with DCM, wash with brine, dry over

.

Purification: Recrystallize crude solid from Ethanol to isolate the Para isomer.

Safety Note on Alpha-Bromo Isomer
If your intent is to synthesize the alpha-bromo derivative (2-bromo-1-phenylhexan-1-one), the

protocol differs entirely (bromination of hexanophenone). Warning: This compound is a severe

lachrymator and skin irritant. Handle only in a fume hood with full PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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